molecular formula C9H12N4S B2393615 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine CAS No. 956364-01-5

4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine

Cat. No. B2393615
M. Wt: 208.28
InChI Key: LHBGSPNAUKTQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine” is a chemical compound with the molecular formula C9H12N4S and a molecular weight of 208.28 . It is related to other compounds such as “4-({[(1-Ethyl-5-Methyl-1H-Pyrazol-4-Yl)Methyl]Amino}Methyl)Benzoic Acid Hydrochloride” which has a molecular weight of 309.79 .

properties

IUPAC Name

4-(1-ethyl-5-methylpyrazol-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c1-3-13-6(2)7(4-11-13)8-5-14-9(10)12-8/h4-5H,3H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBGSPNAUKTQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CSC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine

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